2-(Diphenylphosphoryl)ethanamine chemical structure
2-(Diphenylphosphoryl)ethanamine chemical structure
Technical Profile: 2-(Diphenylphosphoryl)ethanamine [1][2][3]
Executive Summary
2-(Diphenylphosphoryl)ethanamine (CAS: 33921-17-4 ), often referred to as (2-aminoethyl)diphenylphosphine oxide , is a bifunctional organophosphorus compound characterized by a hard oxygen donor (phosphoryl group, P=O) and a nitrogen donor (primary amine, -NH₂). Unlike its P(III) precursor, 2-(diphenylphosphino)ethylamine (CAS: 4848-43-5), this P(V) oxide is air-stable and exhibits distinct coordination chemistry, favoring "hard" metal centers such as lanthanides and actinides.
This guide details the structural properties, synthesis protocols, and applications of 2-(diphenylphosphoryl)ethanamine, emphasizing its role as a hemilabile ligand precursor and a building block in medicinal chemistry.
Chemical Identity & Structural Analysis
The molecule consists of a diphenylphosphine oxide moiety linked to an ethylamine chain. The P=O bond is highly polarized, making the oxygen atom a potent hydrogen bond acceptor and a hard Lewis base.
| Property | Data |
| IUPAC Name | 2-(Diphenylphosphoryl)ethan-1-amine |
| Common Names | (2-Aminoethyl)diphenylphosphine oxide; 2-(Diphenylphosphinyl)ethylamine |
| CAS Number | 33921-17-4 |
| Molecular Formula | |
| Molecular Weight | 245.26 g/mol |
| SMILES | NCCP(=O)(c1ccccc1)c1ccccc1 |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in polar organic solvents (MeOH, DMSO, |
Structural Features:
-
Phosphoryl Group (P=O): A strong dipole with significant double-bond character. The oxygen atom is a "hard" donor.
-
Amine Group (
): A primary amine acting as a nucleophile and a base. -
Linker: The ethylene (
) bridge provides flexibility, allowing the molecule to act as a bidentate ligand (forming a 5-membered chelate ring) or a bridging ligand.
Synthesis & Production Protocols
Two primary routes are employed for the synthesis of 2-(diphenylphosphoryl)ethanamine: Oxidation of the P(III) precursor (Route A) and Nucleophilic Ring Opening of Aziridine (Route B).
Route A: Oxidation of 2-(Diphenylphosphino)ethylamine
This is the most direct method if the P(III) amine is available. The reaction is quantitative and robust.
Protocol:
-
Dissolution: Dissolve 1.0 eq of 2-(diphenylphosphino)ethylamine (CAS 4848-43-5) in dichloromethane (
) at 0°C. -
Oxidation: Add 1.1 eq of Hydrogen Peroxide (
, 30% aq.) dropwise. The reaction is exothermic; maintain temperature <10°C. -
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Wash the organic layer with water and brine. Dry over
. -
Isolation: Evaporate the solvent under reduced pressure to yield the oxide as a white solid.
Route B: Nucleophilic Ring Opening of Aziridine
This atom-economic route utilizes diphenylphosphine oxide (
Protocol:
-
Reagents: Combine 1.0 eq of Diphenylphosphine oxide (
) and 1.0 eq of Aziridine (Ethyleneimine) in toluene. -
Reaction: Heat the mixture to reflux (110°C) for 4-6 hours.
-
Mechanism: The nucleophilic phosphorus attacks the less hindered carbon of the aziridine ring.
-
Purification: Cool to room temperature. The product may precipitate or can be purified by recrystallization from ethanol/hexane.
Figure 1: Synthetic pathways for 2-(Diphenylphosphoryl)ethanamine via Oxidation (Top) and Aziridine Ring Opening (Bottom).[5][6]
Spectroscopic Characterization
Accurate identification relies on differentiating the P(V) oxide from the P(III) phosphine.
| Technique | Characteristic Signal | Interpretation |
| Positive shift indicates P(V) oxide state. (P(III) precursor is typically ~ -20 ppm). | ||
| Aromatic protons confirm diphenyl group. Ethylene bridge appears as two multiplets. | ||
| IR Spectroscopy | Strong P=O stretch is diagnostic. Primary amine doublet may be visible. | |
| Mass Spectrometry | Consistent with molecular weight of 245.26. |
Applications & Coordination Chemistry
Coordination Chemistry (Hard-Soft Mismatch)
The molecule acts as a hemilabile ligand. The "hard" oxygen donor binds preferentially to hard metal centers (Lanthanides
-
Bidentate Mode: Forms a 5-membered chelate ring (
). -
Bridging Mode: Links two metal centers in MOFs or polymeric structures.
Medicinal Chemistry
The diphenylphosphine oxide moiety is increasingly used as a bioisostere for amides or carboxylic acids in drug design. It offers:
-
Metabolic Stability: The P-C bond is robust against enzymatic hydrolysis.
-
H-Bonding: The P=O group is a strong H-bond acceptor, mimicking the carbonyl of peptides.
Figure 2: Coordination preferences of 2-(Diphenylphosphoryl)ethanamine towards hard and soft metal centers.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although the oxide is more stable than the phosphine.
-
PPE: Wear gloves, safety goggles, and use a fume hood during synthesis, especially when handling aziridine (highly toxic) or
(oxidizer).
References
-
ChemicalBook. (n.d.). 2-(Diphenylphosphino)ethylamine Properties and Derivatives. Retrieved from
-
PubChem. (2025).[7] Bis(2-(diphenylphosphino)ethyl)amine and Related Compounds. National Library of Medicine. Retrieved from
-
Alfa Chemistry. (2025). 2-(Diphenylphosphinyl)ethanamine (CAS 33921-17-4) Product Page.[1][2][3][8] Retrieved from
-
IBS Publications. (2018). Regiodivergent Ring-Opening Cross-Coupling of Vinyl Aziridines with Phosphorus Nucleophiles. Retrieved from
-
MDPI. (2017). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(Diphenylphosphino)ethylamine Product Sheet. (Reference for precursor). Retrieved from
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